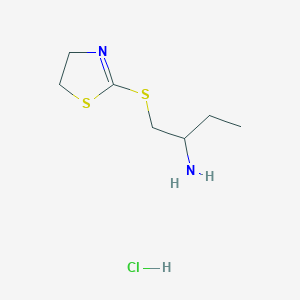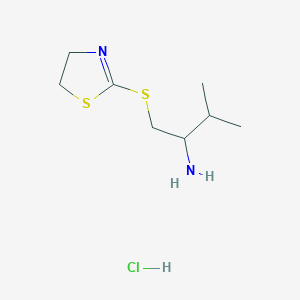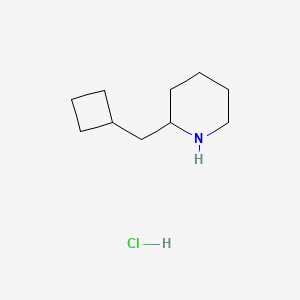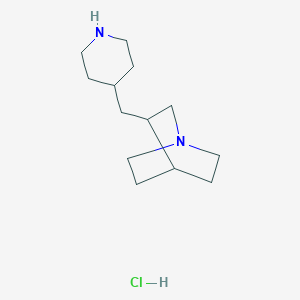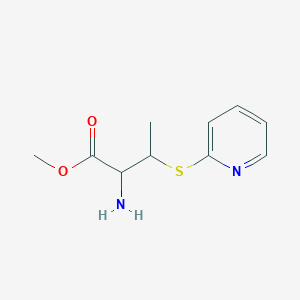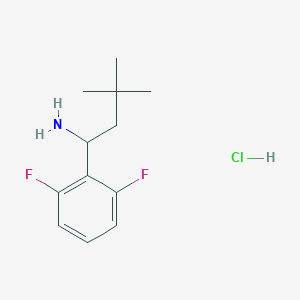
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, also known as DFDMA, is a novel drug-like compound that has recently been studied for its potential applications in pharmaceutical and biomedical research. DFDMA is a small molecule that is structurally similar to the widely used drug-like compound, phenylbutazone. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, DFDMA has been found to possess a unique mechanism of action that is distinct from other drug-like compounds. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFDMA.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Seeberger et al. (2007) discusses a method for protecting sulfonic acids using a compound structurally similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. This method involves selective silylation and Michael-type addition with secondary amines, highlighting its potential in synthesizing protected derivatives of taurine (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Photochemical Reactions
- Schwarzer and Weber (2014) investigated the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution. Their study provides insights into the behavior of fluorinated compounds in photochemical processes, which could be relevant for understanding the properties of 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (Schwarzer & Weber, 2014).
Applications in Antineoplastic Agents
- Pettit et al. (2003) reported on the synthesis and biological evaluation of antineoplastic agents, including compounds structurally related to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Their research indicates potential applications in cancer treatment (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Development of Chiral Palladacycles
- Yap et al. (2014) developed a novel chiral palladacycle using a compound similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. This research could provide a framework for the use of such compounds in asymmetric catalysis (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Organohalogen Chemistry
- In organohalogen chemistry, Said and Tipping (1972) explored reactions involving compounds structurally similar to 1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Their research contributes to understanding the synthesis and reactivity of organohalogen compounds (Said & Tipping, 1972).
Novel Fluorinated Polyimides
- Chung and Hsiao (2008) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, related to the chemical of interest. This research is significant for applications in materials science, especially in the development of new polymers (Chung & Hsiao, 2008).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-10(15)11-8(13)5-4-6-9(11)14;/h4-6,10H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHAGIRDWFPUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




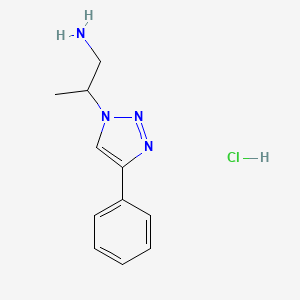
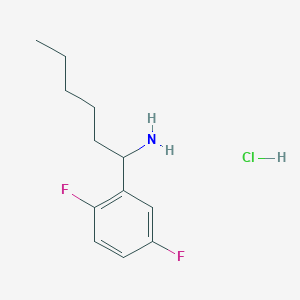
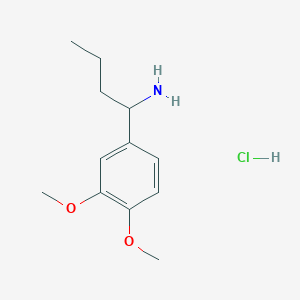
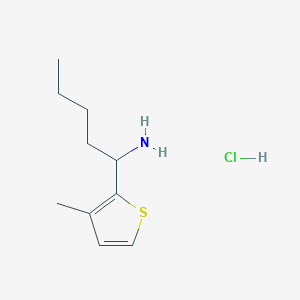
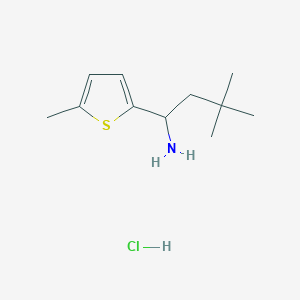
![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)
